Furosemide Acyl-beta-D-glucuronide
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Overview
Description
Furosemide Acyl-beta-D-glucuronide is a glucuronide conjugate of the loop diuretic furosemide. This compound is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is a derivative of the furan diuretic drug furosemide and is synthesized by reacting furosemide with glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furosemide Acyl-beta-D-glucuronide is synthesized by reacting furosemide with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The chemical properties of the compound are relatively stable, and it is a white crystalline solid .
Industrial Production Methods: The industrial production of this compound involves the enzymatic conjugation of furosemide with glucuronic acid in the liver . This process is crucial for the detoxification and elimination of furosemide from the body.
Chemical Reactions Analysis
Types of Reactions: Furosemide Acyl-beta-D-glucuronide undergoes various chemical reactions, including transacylation and glycation reactions with proteins . These reactions are complex and have been the subject of much debate regarding their safety and potential to initiate idiosyncratic adverse drug reactions .
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase . The reaction conditions typically involve the liver’s enzymatic environment.
Major Products Formed: The major product formed from the reaction of furosemide with glucuronic acid is this compound .
Scientific Research Applications
Furosemide Acyl-beta-D-glucuronide is predominantly used in pharmacokinetic and drug metabolism studies to understand the metabolic pathways of furosemide . It is also used in studies investigating the detoxification and elimination pathways for many drugs . Additionally, this compound is valuable in understanding the physiological, pharmacological, and toxicological outcomes of drug metabolism .
Mechanism of Action
The mechanism of action of Furosemide Acyl-beta-D-glucuronide involves its role as a metabolic byproduct formed in the liver by the enzymatic conjugation of furosemide with glucuronic acid . This process is facilitated by the enzyme UDP-glucuronosyltransferase, which is key in the detoxification and elimination pathways for many drugs . The compound’s reactivity, metabolic stability, and pharmacokinetic properties are crucial for understanding its physiological, pharmacological, and toxicological effects .
Comparison with Similar Compounds
Comparison: Furosemide Acyl-beta-D-glucuronide is unique in its specific role as a metabolic byproduct of furosemide, a loop diuretic . While other acyl glucuronides, such as diclofenac acyl glucuronide and phenylacetic acid acyl glucuronides, also undergo similar degradation reactions and have potential toxicological implications , this compound is specifically used to study the metabolic pathways and pharmacokinetics of furosemide .
Properties
Molecular Formula |
C18H19ClN2O11S |
---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14-,15?,18-/m0/s1 |
InChI Key |
RNVHHPUYELVHRE-BAYNORDSSA-N |
Isomeric SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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